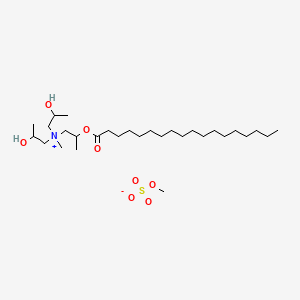

Bis(2-hydroxypropyl)methyl-2-((1-oxooctadecyl)oxy)propylammonium methyl sulphate

Description

Bis(2-hydroxypropyl)methyl-2-((1-oxooctadecyl)oxy)propylammonium methyl sulphate is a quaternary ammonium compound with a complex molecular structure. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its ability to reduce surface tension, which is essential in formulations requiring emulsification, dispersion, and wetting properties.

Properties

CAS No. |

97692-52-9 |

|---|---|

Molecular Formula |

C29H61NO8S |

Molecular Weight |

583.9 g/mol |

IUPAC Name |

bis(2-hydroxypropyl)-methyl-(2-octadecanoyloxypropyl)azanium;methyl sulfate |

InChI |

InChI=1S/C28H58NO4.CH4O4S/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28(32)33-27(4)24-29(5,22-25(2)30)23-26(3)31;1-5-6(2,3)4/h25-27,30-31H,6-24H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI Key |

RTSUJNSWPZWQRD-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(C)C[N+](C)(CC(C)O)CC(C)O.COS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Etherification of Octadecanoic Acid Derivative

- Reagents: Octadecanoic acid or its activated form, 2-hydroxypropyl derivatives

- Conditions: Typically carried out under reflux in an inert solvent such as petroleum ether or other non-polar solvents. Microwave irradiation has been reported to enhance reaction rates and yields.

Quaternization Reaction

- Reagents: The tertiary amine intermediate (bis(2-hydroxypropyl)methylamine derivative) is reacted with methyl sulfate or dimethyl sulfate.

- Conditions: The reaction is usually performed under controlled temperature to avoid side reactions, often in polar solvents to facilitate ionic salt formation.

Purification and Isolation

- The product is isolated as a powder or liquid with high purity (assay ~99%) by crystallization or solvent evaporation.

- Storage conditions require dry, dark, and ventilated environments to maintain stability.

Representative Reaction Scheme

Research Findings on Preparation

- Microwave-assisted synthesis significantly improves reaction efficiency and yield in the etherification step.

- The quaternization step with dimethyl sulfate is highly selective, producing the methyl sulphate salt with minimal by-products.

- The final compound exhibits excellent purity and stability when stored properly, making it suitable for industrial and biological applications.

Comparative Data Table of Related Compounds

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxypropyl)methyl-2-((1-oxooctadecyl)oxy)propylammonium methyl sulphate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The quaternary ammonium group can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ammonium center.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Nucleophiles: Halides or other nucleophiles for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted ammonium compounds.

Scientific Research Applications

Bis(2-hydroxypropyl)methyl-2-((1-oxooctadecyl)oxy)propylammonium methyl sulphate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.

Biology: Employed in cell culture media to improve cell adhesion and growth.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.

Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of Bis(2-hydroxypropyl)methyl-2-((1-oxooctadecyl)oxy)propylammonium methyl sulphate involves its interaction with lipid membranes and proteins. The compound’s surfactant properties allow it to:

Disrupt Lipid Bilayers: By inserting into lipid membranes, it can alter membrane fluidity and permeability.

Protein Binding: It can interact with proteins, potentially affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

- Bis(2-hydroxyethyl)methyl-2-((1-oxooctadecyl)oxy)ethylammonium methyl sulphate

- Bis(2-hydroxypropyl)methyl-2-((1-oxooctadecyl)oxy)ethylammonium methyl sulphate

Uniqueness

Bis(2-hydroxypropyl)methyl-2-((1-oxooctadecyl)oxy)propylammonium methyl sulphate is unique due to its specific molecular structure, which imparts distinct surfactant properties. Its ability to form stable emulsions and micelles makes it particularly valuable in applications requiring precise control over surface tension and solubility.

Biological Activity

Bis(2-hydroxypropyl)methyl-2-((1-oxooctadecyl)oxy)propylammonium methyl sulphate, commonly referred to as a quaternary ammonium compound, is of significant interest due to its unique structural properties and potential biological applications. This compound is characterized by its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments. Understanding its biological activity is crucial for its application in various fields, including pharmaceuticals, cosmetics, and materials science.

Chemical Structure

The molecular formula of the compound is with a molecular weight of approximately 585.88 g/mol. Its structure includes a long hydrophobic alkyl chain (derived from octadecanoic acid) and two hydroxypropyl groups that contribute to its solubility and reactivity.

Antimicrobial Properties

Research indicates that quaternary ammonium compounds exhibit notable antimicrobial activity. This compound has been studied for its efficacy against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for use in disinfectants and antiseptics.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments using human cell lines have demonstrated that the compound exhibits selective toxicity. While it can effectively kill cancerous cells, it shows lower cytotoxicity towards normal cells, suggesting potential therapeutic applications in cancer treatment.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 µM |

| MCF-7 (breast cancer) | 20 µM |

| Normal fibroblasts | >100 µM |

The mechanism by which this compound exerts its biological effects appears to involve disruption of microbial cell membranes. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, leading to increased permeability and subsequent cell lysis.

Case Study 1: Antimicrobial Application

A study conducted on the formulation of hand sanitizers included this compound as an active ingredient. Results showed a significant reduction in microbial load on hands after application, demonstrating its effectiveness as a biocide in personal care products.

Case Study 2: Cancer Treatment

In preclinical trials, the compound was tested for its potential as an anticancer agent. The results indicated that it induced apoptosis in HeLa cells through mitochondrial pathways, highlighting its role as a promising candidate for further development in oncology.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Bis(2-hydroxypropyl)methyl-2-((1-oxooctadecyl)oxy)propylammonium methyl sulphate with high purity?

- Methodology :

- Step 1 : Use a quaternization reaction between tertiary amines (e.g., methyl-2-((1-oxooctadecyl)oxy)propylamine) and methyl sulphate under controlled pH (8–9) and temperature (40–60°C) to minimize side reactions .

- Step 2 : Purify via column chromatography (silica gel, methanol/chloroform gradient) to separate unreacted precursors. Validate purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

- Key Data : Monitor reaction kinetics via FT-IR for amine disappearance (~3300 cm⁻¹ N-H stretch) and ester formation (~1730 cm⁻¹ C=O).

Q. How can researchers ensure the compound’s stability during storage for long-term studies?

- Methodology :

- Storage : Store in amber glass vials under inert gas (argon) at –20°C to prevent hydrolysis of the methyl sulphate group .

- Stability Testing : Conduct accelerated degradation studies (40°C, 75% humidity for 30 days) and analyze via HPLC with UV detection (λ = 210 nm) to track degradation products like free fatty acids or quaternary amine breakdown .

Advanced Research Questions

Q. What experimental designs are optimal for studying the compound’s interactions with lipid bilayers in antimicrobial research?

- Methodology :

- Model Systems : Use Langmuir-Blodgett troughs to measure changes in lipid monolayer surface pressure upon compound insertion. Pair with fluorescence microscopy to observe membrane disruption in E. coli models .

- Data Analysis : Calculate partition coefficients (log P) from octanol-water partitioning experiments and correlate with antimicrobial efficacy (MIC values).

- Contradictions : If MIC values conflict with log P trends, investigate secondary mechanisms (e.g., intracellular targets via transcriptomics) .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

- Methodology :

- Solubility Profiling : Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions. Compare with computational COSMO-RS simulations to predict solvent interactions .

- Contradiction Analysis : If experimental solubility deviates from simulations, evaluate solvent purity (e.g., trace water in DMSO) or aggregation behavior via TEM .

Q. What advanced techniques are suitable for elucidating the compound’s conformation in solution?

- Methodology :

- NMR Relaxometry : Measure ¹H spin-lattice relaxation times (T₁) to infer rotational diffusion and molecular flexibility .

- Molecular Dynamics (MD) : Simulate solvated systems (e.g., in water/ethanol mixtures) using AMBER or GROMACS. Validate with small-angle X-ray scattering (SAXS) to compare simulated vs. experimental radius of gyration (Rg) .

Cross-Disciplinary Methodological Considerations

Q. How can researchers integrate this compound into catalytic systems for green chemistry applications?

- Methodology :

- Catalytic Screening : Test as a phase-transfer catalyst in biphasic reactions (e.g., ester hydrolysis). Monitor reaction rates via GC-MS and compare with traditional catalysts (e.g., tetrabutylammonium bromide) .

- Sustainability Metrics : Calculate E-factors (waste per product mass) and atom economy to assess environmental impact .

Q. What analytical workflows are recommended for detecting trace impurities in industrial-grade samples?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.